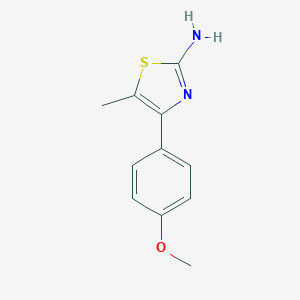

4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7-10(13-11(12)15-7)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTXFLYFZOMYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909576 | |

| Record name | 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2(3H)-iminato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105512-88-7 | |

| Record name | 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2(3H)-iminato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine. As a member of the 2-aminothiazole class, this molecule is situated at the intersection of synthetic chemistry and medicinal research, offering a scaffold for the development of novel therapeutic agents. The thiazole ring is a prominent feature in numerous biologically active compounds, and understanding the nuances of its derivatives is paramount for innovation in drug discovery.[1][2][3]

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any compound for research and development is a thorough understanding of its structure and inherent physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Structural Features

This compound possesses a core 2-aminothiazole ring substituted at the C4 and C5 positions. The key structural components are:

-

2-Aminothiazole Core: A five-membered heterocyclic ring containing sulfur and nitrogen, which is known to be an aromatic system.[1] This core is a critical pharmacophore in many approved drugs.

-

4-(4-Methoxyphenyl) Group: An electron-donating methoxy-substituted phenyl ring at the C4 position, which can influence the electron density of the thiazole ring and participate in π-stacking interactions.

-

5-Methyl Group: A small alkyl substituent at the C5 position.

-

2-Amino Group: An exocyclic amino group that is a key site for chemical reactions and hydrogen bonding.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; bgcolor="#F1F3F4";

} caption: "Key Structural Features of this compound"

Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₁H₁₂N₂OS | Based on the chemical structure. |

| Molecular Weight | ~220.29 g/mol | Calculated from the molecular formula. The related compound 2-Amino-4-(4-methoxyphenyl)thiazole has a molecular weight of 206.27 g/mol .[4] |

| Melting Point | 150-170 °C | Estimated based on similar structures. 2-Amino-4-phenyl-5-methylthiazole has a reported melting point of 168 °C, and 2-Amino-4-methylthiazole has a melting point of 44-47 °C.[5][6] The presence of the methoxyphenyl group is expected to increase the melting point. |

| Boiling Point | >300 °C (decomposes) | High boiling points are characteristic of aromatic heterocyclic compounds with hydrogen bonding capabilities. |

| Solubility | Soluble in DMSO, DMF, and alcohols. Sparingly soluble in water. | The aromatic nature suggests solubility in organic solvents, while the amino group may provide limited aqueous solubility. 2-amino-4-methylthiazole has a measured aqueous solubility of 10.8 µg/mL.[7] |

| pKa | 4.5 - 5.5 (for the protonated amino group) | The basicity of the 2-amino group is influenced by the electron-withdrawing nature of the thiazole ring. |

| LogP | 2.5 - 3.5 | The methoxyphenyl and methyl groups increase lipophilicity compared to unsubstituted 2-aminothiazole. 2-Amino-4-(4-methoxyphenyl)thiazole has a calculated XLogP3 of 2.6.[4] |

Synthesis of this compound

The construction of the 2-aminothiazole ring is most commonly achieved through the Hantzsch thiazole synthesis .[8][9] This versatile method involves the condensation of an α-haloketone with a thioamide, typically thiourea, to yield the desired 2-aminothiazole.

Detailed Experimental Protocol

Materials:

-

1-(4-methoxyphenyl)propan-1-one

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

Procedure:

-

α-Bromination of the Ketone:

-

Dissolve 1-(4-methoxyphenyl)propan-1-one (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

-

Slowly add N-Bromosuccinimide (1.1 equivalents) or a solution of bromine (1 equivalent) in the same solvent at 0-5 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(4-methoxyphenyl)propan-1-one. This intermediate can be used in the next step without further purification.

-

-

Cyclocondensation with Thiourea:

-

Dissolve the crude 2-bromo-1-(4-methoxyphenyl)propan-1-one (1 equivalent) in ethanol.

-

Add thiourea (1.2 equivalents) to the solution and reflux the mixture for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The product may precipitate out of the solution. If not, concentrate the mixture under reduced pressure.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the crude product.

-

-

Purification:

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables outline the predicted spectral data based on known values for analogous compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.50 | d | 2H | Ar-H (ortho to OCH₃) |

| 6.85 - 6.95 | d | 2H | Ar-H (meta to OCH₃) |

| 4.90 - 5.10 | br s | 2H | -NH₂ |

| 3.82 | s | 3H | -OCH₃ |

| 2.35 | s | 3H | -CH₃ |

Note: The chemical shifts are estimates. The broad singlet for the amino protons is characteristic and its position can vary with concentration and solvent.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 168.0 | C2 (C-NH₂) |

| 159.5 | C4' (C-OCH₃) |

| 148.0 | C4 |

| 128.0 | C2', C6' |

| 127.5 | C1' |

| 114.0 | C3', C5' |

| 115.0 | C5 |

| 55.3 | -OCH₃ |

| 12.0 | -CH₃ |

Predicted IR and Mass Spectrometry Data

| Spectroscopic Technique | Predicted Data |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching of amine), 3100-3000 (aromatic C-H stretching), 2950-2850 (aliphatic C-H stretching), 1620 (C=N stretching), 1580 (C=C stretching), 1250 (C-O stretching of ether). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z ≈ 220. Key fragmentation patterns would likely involve the loss of CH₃, OCH₃, and cleavage of the thiazole ring. |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the exocyclic amino group and the aromatic thiazole ring.

-

Reactions of the 2-Amino Group: The exocyclic amino group is a primary site for electrophilic attack. It can readily undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide variety of functional groups.[10] This is a common strategy for creating libraries of derivatives for biological screening.

-

Reactions of the Thiazole Ring: The thiazole ring can undergo electrophilic aromatic substitution. However, the reactivity of the ring is influenced by the substituents present. The electron-donating amino group at C2 and the methoxyphenyl group at C4 would activate the ring towards substitution.

Potential Applications in Drug Discovery

Thiazole derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of reported biological activities.[11] While the specific biological profile of this compound is not yet extensively documented, its structural motifs suggest potential for therapeutic applications.

-

Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent anticancer properties.[12] The methoxyphenyl group is a common feature in many kinase inhibitors.

-

Antimicrobial and Antifungal Activity: The thiazole scaffold is present in several antimicrobial and antifungal agents.[11]

-

Anti-inflammatory and Analgesic Effects: Thiazole-containing compounds have been investigated for their anti-inflammatory and analgesic properties.[13]

The diverse biological activities of related compounds suggest that this compound is a promising lead compound for further derivatization and biological evaluation.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its chemical properties, characterized by a reactive amino group and a modifiable aromatic core, make it an ideal candidate for the generation of compound libraries. The predictive data and synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising molecule.

References

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.

- PubMed. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

- MDPI. (2021). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.

- ResearchGate. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles.

- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

- PMC. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

- PMC. (2011). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole.

- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

- PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole.

- PubChem. (n.d.). 2-Amino-4-phenyl-5-methylthiazole.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of.

- ResearchGate. (n.d.). Synthesis of 2-Amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles 44.

- PubChem. (n.d.). 2-Amino-4-methylthiazole.

- PMC. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

- Wikipedia. (n.d.). Hantzsch pyridine synthesis.

- ResearchGate. (n.d.). Demethylation of 2‐(2‐methoxyphenyl)‐5‐aminothiazoles.

- ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.

- SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines.

- NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

Sources

- 1. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-4-(4-methoxyphenyl)thiazole | C10H10N2OS | CID 159644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-phenyl-5-methylthiazole | C10H10N2S | CID 96129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-氨基-4-甲基噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

<

Abstract

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a foundational pillar of chemical research. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the structural elucidation of the novel heterocyclic compound, 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine. Moving beyond a simple recitation of procedures, this document delves into the strategic reasoning behind the selection of specific analytical techniques, the interpretation of the resulting data, and the synergistic integration of multiple spectroscopic methods to arrive at a definitive structural assignment. This technical paper is designed to serve as a practical, field-proven guide, emphasizing not just the "how" but the critical "why" behind each step of the elucidation process.

Introduction: The Significance of Thiazole Derivatives

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound of interest, this compound, is a member of this important class of molecules. Its precise chemical structure dictates its physicochemical properties, biological activity, and potential as a therapeutic agent. Therefore, rigorous and unequivocal structure elucidation is a non-negotiable prerequisite for any further investigation or development.

This guide will systematically walk through a multi-technique approach to confirming the structure of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and conceptualizing the utility of X-ray Crystallography.

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is not a linear path but rather an iterative process of hypothesis generation and validation. The workflow presented here is a robust and efficient strategy for tackling novel small molecules.

Caption: A strategic workflow for the structure elucidation of a novel compound.

Mass Spectrometry: The First Look at the Molecular Formula

Expertise & Experience: Mass spectrometry (MS) is the initial and most direct method for determining the molecular weight of a compound. For a molecule like this compound, high-resolution mass spectrometry (HRMS) is indispensable. It provides the accurate mass, allowing for the determination of the elemental composition and, consequently, the molecular formula.

Trustworthiness: The protocol's self-validating nature comes from the high accuracy of the mass measurement, which significantly narrows down the possible molecular formulas to a single, most probable candidate.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the most likely elemental composition.

Expected Data and Interpretation

For this compound (C₁₁H₁₂N₂OS), the expected monoisotopic mass is 220.0670. The HRMS should yield an [M+H]⁺ ion with a mass-to-charge ratio (m/z) very close to 221.0748.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₂N₂OS |

| Monoisotopic Mass | 220.0670 |

| [M+H]⁺ (Calculated) | 221.0748 |

| [M+H]⁺ (Observed) | Within 5 ppm of calculated |

Fragmentation Analysis: Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry can provide valuable structural information. Thiazole rings are known to fragment in specific ways, which can help in confirming the structure.[3][4] The fragmentation pattern would be expected to show losses of the methoxy group, the methyl group, and cleavage of the thiazole ring.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[8] It provides information about the chemical environment of each proton and carbon atom, as well as their connectivity. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous assignment.

Trustworthiness: The interlocking nature of 2D NMR correlations provides a self-validating network of connectivity. For example, a proton's correlation to a carbon in an HSQC experiment, and that same proton's long-range correlation to another carbon in an HMBC experiment, builds a robust and trustworthy structural fragment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

-

Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended).

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

-

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Data Presentation: Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration |

| Aromatic (ortho to OMe) | ~6.9 | Doublet | 2H |

| Aromatic (meta to OMe) | ~7.4 | Doublet | 2H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| Thiazole-CH₃ | ~2.4 | Singlet | 3H |

| Amine (-NH₂) | ~5.0-6.0 | Broad Singlet | 2H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will show signals for all 11 carbon atoms in the molecule.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) |

| Thiazole C2 (attached to NH₂) | ~168 |

| Thiazole C4 (attached to aryl) | ~145 |

| Thiazole C5 (attached to CH₃) | ~115 |

| Aromatic C (ipso, attached to thiazole) | ~128 |

| Aromatic C (ortho to OMe) | ~114 |

| Aromatic C (meta to OMe) | ~129 |

| Aromatic C (para, attached to OMe) | ~159 |

| Methoxy (-OCH₃) | ~55 |

| Thiazole-CH₃ | ~12 |

Note: Chemical shifts are approximate and can be influenced by the solvent.[9]

The Power of 2D NMR: Connecting the Pieces

The true strength of NMR in structure elucidation lies in the 2D experiments that reveal the connectivity between atoms.

Caption: Key HMBC correlations for structure confirmation.

-

COSY: Will show coupling between the ortho and meta protons on the methoxy-phenyl ring.

-

HSQC: Will directly link each proton signal to its attached carbon signal (e.g., the methoxy protons at ~3.8 ppm to the methoxy carbon at ~55 ppm).

-

HMBC: This is the crucial experiment for piecing together the molecular skeleton. Key expected correlations include:

-

The thiazole methyl protons (~2.4 ppm) will show correlations to C4 and C5 of the thiazole ring.

-

The aromatic protons will show correlations to other carbons within the phenyl ring and, importantly, to the C4 of the thiazole ring, confirming the point of attachment.

-

The methoxy protons (~3.8 ppm) will correlate to the aromatic carbon at the para position (~159 ppm).

-

X-ray Crystallography: The Ultimate Confirmation

Expertise & Experience: When a suitable single crystal can be grown, single-crystal X-ray diffraction provides an unambiguous, three-dimensional model of the molecule.[10][11] This technique is the gold standard for structure determination.

Trustworthiness: The resulting electron density map and the refined crystal structure provide a direct visualization of the atomic positions, leaving no room for ambiguity in the structural assignment.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound from a suitable solvent system (e.g., slow evaporation from an ethanol/water mixture).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Conclusion: A Synergistic Approach to Certainty

The structure elucidation of this compound is a process that relies on the strategic application and integration of multiple analytical techniques. Mass spectrometry provides the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments maps out the intricate connectivity of the atoms. Finally, where possible, X-ray crystallography offers the ultimate, unambiguous confirmation. By understanding the strengths and limitations of each technique and interpreting the data in a holistic manner, researchers can confidently and accurately define the chemical architecture of novel compounds, paving the way for further exploration of their chemical and biological properties.

References

- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.

- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

- Smith, G., Wermuth, U. D., & White, J. M. (2000). Molecular co-crystals of 2-aminothiazole derivatives. Acta Crystallographica Section B: Structural Science, 56(2), 294-300.

- Al-Wahaibi, L. H., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1369315.

- Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.

- ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3.

- ResearchGate. (n.d.). Molecular co-crystals of 2-aminothiazole derivatives.

- Youssif, B. G. M., et al. (2022). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 27(14), 4587.

- ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.

- ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 5. article.sapub.org [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4][5][6][7] This technical guide provides a comprehensive analysis of the putative mechanism of action of a specific derivative, 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine. In the absence of direct experimental data for this molecule, this document synthesizes information from structurally related 2-amino-4-aryl-5-methylthiazole analogs to propose likely biological targets and signaling pathways. This guide is intended to serve as a foundational resource for researchers, offering a scientifically grounded starting point for future experimental validation.

Introduction: The 2-Aminothiazole Core - A Privileged Scaffold in Drug Discovery

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which is recognized as a "privileged structure" in drug discovery.[3][6] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][7][8] The versatility of the 2-aminothiazole core allows for extensive chemical modifications at various positions, enabling the fine-tuning of its biological activity.[1]

Several clinically approved drugs, such as the anticancer agent Dasatinib (a Src/Abl kinase inhibitor) and the PI3Kα inhibitor Alpelisib, feature the 2-aminothiazole scaffold, highlighting its therapeutic relevance.[2][3] The biological activity of these derivatives is often attributed to their ability to act as bioisosteres of other functionalities, enabling them to interact with a variety of biological targets.

Proposed Mechanisms of Action for this compound

Based on extensive literature on related 2-amino-4-arylthiazole derivatives, we can hypothesize several potential mechanisms of action for this compound. These are primarily centered around anticancer and antimicrobial activities, which are the most prominently reported for this class of compounds.

Putative Anticancer Activity

The anticancer potential of 2-aminothiazole derivatives is well-documented.[1][2] The proposed mechanisms often involve the inhibition of key proteins that regulate cell growth, proliferation, and survival.

A primary hypothesized mechanism is the inhibition of protein kinases. The 2-aminothiazole scaffold is a common feature in many kinase inhibitors.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a critical process for tumor growth and metastasis. In silico modeling of similar 2-aminothiazole derivatives suggests potential binding to the ATP-binding site of the VEGFR-2 kinase domain.[9] The proposed binding mode involves the formation of hydrogen bonds with key residues such as Cys919 and Asp1046.

-

Other Kinase Targets: Other potential kinase targets for this class of compounds include Epidermal Growth Factor Receptor (EGFR), Src, and Abl kinases.[2][3] The specific kinase profile for this compound would require experimental validation.

Signaling Pathway: Hypothesized VEGFR-2 Inhibition

Caption: Putative inhibition of the VEGFR-2 signaling pathway.

Several 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The aryl substituent at the 4-position of the thiazole ring is often crucial for this activity.

Putative Antimicrobial Activity

The 2-aminothiazole scaffold is also present in compounds with antibacterial and antifungal properties.

For antibacterial action, DNA gyrase is a potential target.[10] This enzyme is essential for bacterial DNA replication. In silico docking studies of related thiazole derivatives have shown favorable binding affinities to the active site of DNA gyrase, comparable to known inhibitors like ciprofloxacin.[10]

Experimental Workflow: DNA Gyrase Inhibition Assay

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Against fungal pathogens like Candida albicans, 2-aminothiazole derivatives may target several proteins, including glutamine-fructose-6-phosphoamidotransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol 14α-demethylase (CYP51).[11] Molecular docking studies of active analogs have indicated potential binding to these targets.[11]

In Silico Modeling and Docking: A Predictive Approach

Given the lack of direct experimental data, in silico techniques are invaluable for predicting the potential biological targets of this compound.

Molecular Docking Protocol

-

Protein Target Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2, DNA gyrase) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.

-

Minimize the energy of the structure to relieve steric clashes.[9]

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Generate possible ionization states, tautomers, and stereoisomers at a physiological pH.

-

Perform energy minimization of the ligand structure.[9]

-

-

Docking Execution and Analysis:

-

Define a docking grid around the active site of the target protein.

-

Use a validated docking program to place the ligand into the defined grid and score the resulting poses based on binding affinity.

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.[9]

-

Predictive Data Summary

While specific docking results for the title compound are not available, data from related molecules can be summarized for comparative purposes.

| Target Protein | Interacting Residues (Hypothetical) | Potential Effect | Reference Analogs |

| VEGFR-2 Kinase | Cys919, Asp1046 | Inhibition of angiogenesis | 2-Amino-5-bromo-4-t-butylthiazole[9] |

| DNA Gyrase | - | Inhibition of bacterial replication | 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines[10] |

| Hsp90 | - | Antifungal activity | 2-amino-4,5-diarylthiazole derivatives[11] |

Proposed Experimental Validation

The putative mechanisms of action described above must be validated through rigorous experimental testing.

In Vitro Enzymatic Assays

-

Kinase Inhibition Assays: A panel of kinase assays (e.g., using methods like FRET or AlphaScreen) should be performed to determine the inhibitory activity against targets like VEGFR-2, EGFR, and Src.

-

DNA Gyrase Supercoiling Assay: This assay measures the ability of the compound to inhibit the supercoiling of relaxed circular DNA by DNA gyrase.

-

Tubulin Polymerization Assay: The effect of the compound on the polymerization of purified tubulin can be monitored by measuring the change in turbidity over time.

Cellular Assays

-

Antiproliferative Assays: The cytotoxic effects of the compound can be evaluated against a panel of human cancer cell lines using assays like the MTT or SRB assay.

-

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compound should be determined against various bacterial and fungal strains using broth microdilution methods.

-

Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest in cancer cells.

-

Apoptosis Assays: Assays such as Annexin V/PI staining can be used to determine if the compound induces apoptosis.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally elucidated, a strong hypothesis can be formulated based on the extensive research conducted on the broader class of 2-aminothiazole derivatives. The most probable mechanisms involve the inhibition of protein kinases (such as VEGFR-2) for anticancer activity and the inhibition of enzymes like DNA gyrase for antimicrobial effects. The in silico and experimental protocols outlined in this guide provide a clear roadmap for future research to definitively characterize the biological activity of this promising compound.

References

- 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. (2024-02-22).

- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI.

- Imran, M., et al. In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. Advancements in Life Sciences.

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014-03-05). PubMed Central.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021-01-15). PubMed Central.

- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025-01-03). EXCLI Journal.

- Recent developments of 2-aminothiazoles in medicinal chemistry. (2025-08-06).

- Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

- In Silico Modeling and Molecular Docking Studies of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide. Benchchem.

- In Silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. (2025-08-06).

- Three possible ways of the reaction between 2-aminothiazole and electrophiles.

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Deriv

- In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. (2023-10-09). PubMed.

- Recent developments of 2-aminothiazoles in medicinal chemistry. (2016-02-15). PubMed.

- 2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies.

- 2-aminothiazole——Application, Synthesis, Reaction etc. (2020-03-25). ChemicalBook.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). MDPI.

Sources

- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Site Under Maintenance [als-journal.com]

- 11. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity | MDPI [mdpi.com]

In Vitro Screening of 2-Amino-4-(p-methoxyphenyl)thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, including potent anticancer properties.[1][2][3][4] This technical guide provides an in-depth framework for the in vitro screening of a specific, promising subclass: 2-amino-4-(p-methoxyphenyl)thiazole derivatives. Moving beyond a simple recitation of protocols, this document offers a strategic, field-proven workflow designed for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, establish self-validating protocols, and detail a logical screening cascade—from initial high-throughput cytotoxicity screening to targeted mechanism of action studies. The ultimate goal is to equip research teams with the expertise to efficiently identify and validate novel therapeutic candidates from this important chemical series.

Introduction: The Strategic Importance of the 2-Amino-4-arylthiazole Scaffold

The 2-amino-4-arylthiazole core is a "privileged structure" in drug discovery, meaning it is capable of binding to a variety of biological targets with high affinity. This versatility has led to its incorporation into clinically approved drugs and a multitude of investigational agents.[1][2] Derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and, most notably, anticancer activities.[2][4][5] The p-methoxyphenyl substituent at the 4-position is a key modification, often influencing the molecule's pharmacokinetic properties and target engagement.

Given the potential of this chemical class, a robust and logical in vitro screening strategy is paramount. Such a strategy must be designed not only to identify active compounds but also to rapidly deprioritize non-viable candidates, thereby saving critical resources. The workflow presented herein is tailored for anticancer drug discovery, a major area of investigation for these derivatives.[2][3]

The Screening Cascade: A Multi-Stage Strategy for Hit Identification and Validation

A successful screening campaign follows a logical progression from broad, high-throughput methods to highly specific, lower-throughput assays. This tiered approach, often called a screening cascade, ensures that resources are focused on the most promising compounds.

Our proposed cascade for 2-amino-4-(p-methoxyphenyl)thiazole derivatives involves three main stages:

-

Primary Screening: Rapidly assess the cytotoxic activity of the entire compound library against relevant cancer cell lines.

-

Secondary & Confirmatory Assays: Confirm the activity of "hits" from the primary screen and accurately determine their potency (e.g., IC50).

-

Mechanism of Action (MoA) Studies: Investigate how the validated hits exert their cytotoxic effects at a cellular and molecular level.

Caption: A logical workflow for in vitro screening of novel thiazole derivatives.

Stage 1: Primary Cytotoxicity Screening

The initial goal is to cast a wide net to identify any compounds within the library that exhibit cytotoxic effects against cancer cells. A single, relatively high concentration (e.g., 10 µM) is typically used to maximize the chances of detecting activity.

Featured Assay: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Expertise & Causality: Why choose MTT? It is cost-effective, highly reproducible, and its endpoint is easily quantifiable with a standard plate reader, making it ideal for screening dozens to hundreds of compounds. While newer luminescent assays (like CellTiter-Glo®) offer higher sensitivity, the MTT assay provides an excellent balance of reliability and affordability for primary screening.

Protocol: MTT Assay for Single-Dose Screening

This protocol is a self-validating system, incorporating essential controls for robust data interpretation.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2]

-

Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

-

Phosphate-Buffered Saline (PBS)

-

Test compounds dissolved in DMSO (10 mM stock)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Positive control (e.g., Staurosporine or Doxorubicin)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

-

Compound Treatment:

-

Prepare a working solution of test compounds. For a final concentration of 10 µM, dilute the 10 mM stock 1:1000 in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium.

-

Crucial Controls:

-

Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the test compounds (e.g., 0.1%). This represents 100% viability.

-

Positive Control: Wells treated with a known cytotoxic agent to ensure the assay is responsive.

-

Media Blank: Wells containing only medium (no cells) to measure background absorbance.

-

-

-

Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe a significant effect on cell proliferation.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well (final concentration 0.5 mg/mL).[6]

-

Formazan Development: Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle pipetting or shaking.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7][10] A reference wavelength of 630 nm can be used to subtract background noise.[7]

Data Analysis & Hit Selection:

-

Subtract the media blank absorbance from all other readings.

-

Calculate the percentage of cell viability for each compound relative to the vehicle control: % Viability = (Abs_Compound / Abs_Vehicle) * 100

-

A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., <50% viability).

Stage 2: Hit Confirmation and Potency Determination

A single-point screen can produce false positives. Therefore, any "hits" must be rigorously validated. This stage involves re-testing the original compound and, ideally, a freshly synthesized batch to confirm the activity. The primary goal is to determine the potency of the compound by calculating its half-maximal inhibitory concentration (IC50).

Methodology: Dose-Response and IC50 Calculation

The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. This is determined by treating cells with a serial dilution of the compound.

-

Protocol: The MTT assay protocol is followed as described above, with one key change in the "Compound Treatment" step.

-

Serial Dilution: Instead of a single concentration, treat cells with a range of concentrations (e.g., 8-10 points, from 100 µM down to 1 nM) prepared by serial dilution.

-

Data Analysis:

-

Calculate % Viability for each concentration point.

-

Plot % Viability against the log of the compound concentration.

-

Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a sigmoidal curve and calculate the precise IC50 value.

-

Data Presentation: Summarizing Potency

Quantitative data for validated hits should be presented in a clear, tabular format.

| Compound ID | Structure (R-group) | IC50 (µM) on MCF-7 |

| TH-001 | -H | 15.2 |

| TH-002 | -Cl | 2.1 |

| TH-003 | -F | 5.8 |

| TH-004 | -OCH3 | > 50 |

| Doxorubicin | Reference Drug | 0.8 |

Stage 3: Mechanism of Action (MoA) Elucidation

Once potent, validated hits are identified, the next critical question is: how do they kill cancer cells? MoA studies provide this insight, which is essential for further drug development. Many 2-aminothiazole derivatives induce apoptosis (programmed cell death) or inhibit key cellular enzymes like protein kinases.[1][11]

Featured Assay 1: Apoptosis Induction via Caspase Activity

Apoptosis is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method to measure their combined activity.[12]

Principle: The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for Caspase-3/7.[12][13] When added to apoptotic cells, the reagent lyses the cells, and the active Caspase-3/7 cleaves the substrate, releasing aminoluciferin. This is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase activity.[12][14]

Caption: Caspase activation pathway and the principle of its detection.

Protocol: Caspase-Glo® 3/7 Assay

-

Setup: Seed and treat cells in a white-walled 96-well plate (for luminescence) as you would for the MTT assay, typically at their IC50 and 2x IC50 concentrations. Incubate for a shorter period (e.g., 6, 12, or 24 hours) as apoptosis is an earlier event than the loss of metabolic activity.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.

-

Add-Mix-Measure: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[13] Mix briefly on a plate shaker.

-

Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.

-

Measurement: Read the luminescence using a plate-reading luminometer.[15]

Featured Assay 2: In Vitro Kinase Inhibition

Protein kinases are critical regulators of cell signaling and are frequent targets for cancer drugs.[16] Many 2-aminothiazole derivatives function as kinase inhibitors.[2] An in vitro kinase assay directly measures a compound's ability to inhibit the activity of a specific, purified kinase enzyme.

Principle: A typical assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase.[17] Inhibition is detected as a decrease in the amount of phosphorylated substrate or, more commonly, a decrease in the amount of ADP produced.[18] Modern assays, like ADP-Glo™, use a luminescence-based readout to quantify the amount of ADP generated.

Protocol: Generic In Vitro Kinase Assay (e.g., ADP-Glo™)

-

Reaction Setup: In a multiwell plate, combine the kinase of interest, its specific peptide substrate, and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding an ATP solution.[19] Incubate at room temperature for a set period (e.g., 60 minutes).

-

ADP Detection (Step 1): Add ADP-Glo™ Reagent, which stops the kinase reaction and depletes the remaining unconsumed ATP.

-

ADP Detection (Step 2): Add Kinase Detection Reagent, which converts the ADP generated by the active kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal.

-

Measurement: Read the luminescence. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal indicates inhibition.

Conclusion and Future Directions

This guide outlines a systematic and robust workflow for the initial in vitro screening of 2-amino-4-(p-methoxyphenyl)thiazole derivatives for anticancer activity. By progressing from high-throughput cytotoxicity screening to dose-response analysis and finally to specific MoA studies, researchers can efficiently identify potent compounds and gain critical insights into their biological function.

Validated hits from this cascade, with a confirmed MoA, become lead compounds. The subsequent steps in the drug discovery pipeline would include selectivity profiling (testing against a panel of other kinases and non-cancer cell lines), absorption, distribution, metabolism, and excretion (ADME) studies, and ultimately, evaluation in in vivo preclinical models. This structured in vitro foundation is the essential first step on the long path to developing a novel therapeutic.

References

- Cytotoxicity MTT Assay Protocols and Methods.

- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

- Caspase-Glo 3/7 Assay. Reaction Biology. [Link]

- 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. (2024-02-22). [Link]

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

- 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2.

- Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format.

- Development of 2-aminothiazole core in anticancer therapeutic areas.

- Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]

- In vitro kinase assay. Protocols.io. [Link]

- Synthesis and anticancer properties of 2-aminothiazole deriv

- Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent: Molecular docking, synthesis, analysis, and biological activity study. (2023-06-06). [Link]

- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. [Link]

- How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

- Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

Sources

- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. clyte.tech [clyte.tech]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 13. promega.com [promega.com]

- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]

- 15. reactionbiology.com [reactionbiology.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. researchgate.net [researchgate.net]

- 19. In vitro kinase assay [protocols.io]

The Pharmacological Profile of Novel Thiazole Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Promise of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties confer upon it the ability to interact with a wide array of biological targets, making it a privileged scaffold in the design of novel therapeutic agents.[3][4] From the life-saving antibiotic properties of penicillins to the targeted anticancer activity of modern kinase inhibitors, the thiazole moiety has consistently proven its versatility and clinical significance.[4][5] This technical guide provides an in-depth exploration of the pharmacological profile of novel thiazole compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, evaluation, and optimization of this remarkable class of molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower the next generation of thiazole-based drug discovery.

I. Synthetic Strategies: Building the Thiazole Core and its Diverse Analogs

The foundation of any pharmacological investigation lies in the robust and flexible synthesis of the target compounds. The Hantzsch thiazole synthesis remains a widely utilized and adaptable method for constructing the core 2,4-disubstituted thiazole ring.[6]

A. The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

This classical condensation reaction involves the cyclization of an α-haloketone with a thioamide. The versatility of this method allows for the introduction of a wide range of substituents at various positions of the thiazole ring, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis [6]

-

Step 1: Thioamide Formation. To a solution of the desired amine in an appropriate solvent (e.g., toluene, ethanol), an equimolar amount of a suitable thionating agent (e.g., Lawesson's reagent) is added. The reaction mixture is heated under reflux for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude thioamide is purified by column chromatography or recrystallization.

-

Step 2: Cyclization. The synthesized thioamide and an equimolar amount of an α-haloketone are dissolved in a suitable solvent (e.g., ethanol, isopropanol). The reaction mixture is heated to reflux for 4-8 hours.

-

Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired thiazole derivative.

Causality Behind Experimental Choices: The choice of solvent and reaction temperature is critical for efficient cyclization while minimizing side reactions. Ethanol and isopropanol are often preferred due to their ability to dissolve both reactants and facilitate the reaction at a moderate temperature. The purification by column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for subsequent pharmacological evaluation.

B. Structural Characterization: Confirming the Molecular Architecture

The unambiguous confirmation of the synthesized thiazole derivatives' structures is paramount. A combination of spectroscopic techniques is employed for this purpose.[6][7]

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed connectivity of atoms and the overall molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

II. Anticancer Activity: A Dominant Pharmacological Profile

A significant body of research has focused on the anticancer potential of novel thiazole compounds.[7][8][9][10][11][12] These derivatives have demonstrated efficacy against a wide range of cancer cell lines through various mechanisms of action.

A. Mechanisms of Anticancer Action

Thiazole derivatives exert their anticancer effects by targeting multiple cellular pathways crucial for cancer cell proliferation, survival, and metastasis.[9][11]

-

Induction of Apoptosis: Many thiazole compounds trigger programmed cell death in cancer cells.[7][11]

-

Inhibition of Protein Kinases: The thiazole scaffold is a key component of several kinase inhibitors, such as Dasatinib, which targets the BCR-ABL kinase in chronic myeloid leukemia.[6] Novel thiazole derivatives have been shown to inhibit other kinases involved in cancer progression, including VEGFR-2, EGFR, and CDK2.[7]

-

Tubulin Polymerization Inhibition: Some thiazole derivatives disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.[9][11]

-

Inhibition of Signaling Pathways: Thiazole compounds have been shown to modulate critical signaling pathways like NF-κB, mTOR, and PI3K/Akt, which are often dysregulated in cancer.[9][11]

-

Enzyme Inhibition: Thiazole derivatives can also target other enzymes vital for cancer cell metabolism, such as human lactate dehydrogenase A (hLDHA).[13]

Signaling Pathway Diagram: Thiazole Derivatives Targeting Cancer Pathways

Caption: Mechanisms of anticancer action of novel thiazole compounds.

B. In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of newly synthesized thiazole compounds is typically performed using in vitro cell-based assays.

Experimental Protocol: MTT Assay for Cytotoxicity Screening [7][12]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A-549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7][8]

-

Compound Treatment: The cells are then treated with various concentrations of the thiazole compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

Trustworthiness of the Protocol: This protocol includes a vehicle control to account for any effects of the solvent on cell viability. The use of multiple concentrations allows for the determination of a dose-response curve and a reliable IC50 value.

C. Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the anticancer activity of thiazole derivatives. By systematically modifying the substituents on the thiazole ring, researchers can identify key structural features that enhance potency and selectivity.[9][11] For example, the introduction of specific halogen atoms or substituted phenyl rings at the 2- and 4-positions of the thiazole core has been shown to significantly impact anticancer activity.[8]

Table 1: Anticancer Activity of Selected Novel Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 | 2.57 ± 0.16 | [7] |

| 4c | HepG2 | 7.26 ± 0.44 | [7] |

| 8c | A-549 | (48% inhibition at 5 µg/mL) | [8] |

| 8f | A-549 | (40% inhibition at 5 µg/mL) | [8] |

| 8c | HCT-116 | 3.16 ± 0.90 | [12] |

| 4d | HCT-116 | 3.65 ± 0.90 | [12] |

| 8c | HT-29 | 3.47 ± 0.79 | [12] |

| 8j | HepG2 | 7.90 | [13] |

| 8m | HepG2 | 5.15 | [13] |

III. Antimicrobial and Anti-inflammatory Activities: Expanding the Therapeutic Scope

Beyond their prominent role in oncology, novel thiazole compounds exhibit a broad spectrum of other pharmacological activities, including antimicrobial and anti-inflammatory effects.[5][14][15]

A. Antimicrobial Activity

The thiazole ring is a key structural motif in many clinically used antimicrobial agents.[16] Novel thiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][15][17][18]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [15][17]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.

-

Serial Dilution: The thiazole compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow Diagram: Antimicrobial Activity Screening

Caption: Workflow for determining the antimicrobial activity of novel thiazole compounds.

B. Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a significant area of research. Thiazole derivatives have emerged as promising candidates, with some compounds exhibiting dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[19]

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model [18][19]

A widely used animal model to assess the acute anti-inflammatory activity of new compounds is the carrageenan-induced paw edema model in rats.[18][19] The reduction in paw volume after treatment with the test compound compared to a control group is a measure of its anti-inflammatory efficacy.

IV. Future Perspectives and Conclusion

The pharmacological profile of novel thiazole compounds is both broad and deep, with significant potential in oncology, infectious diseases, and inflammatory disorders. The versatility of the thiazole scaffold, coupled with the power of modern synthetic and screening methodologies, ensures that this remarkable heterocycle will continue to be a fertile ground for the discovery of new and improved therapeutic agents.[3] Future research will likely focus on the development of highly selective and potent thiazole derivatives with optimized pharmacokinetic and safety profiles. The integration of in silico drug design, high-throughput screening, and mechanism-of-action studies will undoubtedly accelerate the translation of promising thiazole-based leads into clinically valuable drugs.

References

- Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]

- Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. PubMed. [Link]

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]

- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]

- One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC - NIH. [Link]

- A review on thiazole based compounds & it's pharmacological activities.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

- (PDF) Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives.

- Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies.

- Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflamm

- A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Deriv

- Synthesis, anticancer activity and mechanism of action of new thiazole derivatives.

- Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety.

- In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. PubMed. [Link]

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.

- Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. NIH. [Link]

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [Link]

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

- Journal of Infection and Public Health. ScienceDirect. [Link]

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH. [Link]

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

- Application and synthesis of thiazole ring in clinically approved drugs. PubMed. [Link]

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. [Link]

- Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investig

Sources

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 6. jpionline.org [jpionline.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrevlett.com [chemrevlett.com]

- 15. mdpi.com [mdpi.com]

- 16. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine, a heterocyclic compound belonging to the versatile 2-aminothiazole class. While specific research on this exact molecule is limited, this document synthesizes information from closely related analogs to present its predicted physicochemical properties, a plausible synthetic route based on the well-established Hantzsch thiazole synthesis, and its potential biological activities. The 2-aminothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, known to impart a wide range of pharmacological effects.[1] This guide explores the potential of this compound as a candidate for further investigation in antimicrobial and anticancer research, providing detailed hypothetical protocols for its synthesis and biological evaluation.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in the development of therapeutic agents, exhibiting a remarkable breadth of biological activities.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs and a plethora of investigational molecules. The versatility of the 2-aminothiazole core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. Derivatives have been reported to possess antibacterial, antifungal, antiviral, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The structural combination of a 4-aryl group, a 5-methyl substituent, and a 2-amino functionality, as seen in this compound, suggests a strong potential for significant biological activity.

Physicochemical Properties and Structural Elucidation

While experimental data for this compound is not extensively documented, its key physicochemical properties can be predicted based on its chemical structure.

| Property | Predicted Value | Source |

| Molecular Formula | C11H12N2OS | |

| Molecular Weight | 220.29 g/mol | |

| CAS Number | 105512-88-7 | |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from similar compounds |

Structural Formula:

Sources

An In-depth Technical Guide to 4-(4-Methoxyphenyl)thiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)thiazol-2-amine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its synthesis, physicochemical properties, and biological activities, grounded in established scientific literature.

Introduction and Chemical Identity